molecular formula C13H12N2O3 B13974758 Methyl 5-(4-aminophenoxy)picolinate

Methyl 5-(4-aminophenoxy)picolinate

Cat. No.: B13974758
M. Wt: 244.25 g/mol
InChI Key: KYMNBFIAWXIYEP-UHFFFAOYSA-N
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Description

Methyl 5-(4-aminophenoxy)picolinate is a methyl ester derivative of picolinic acid, featuring a 4-aminophenoxy group at the 5-position of the pyridine ring. This compound is structurally characterized by:

  • A picolinate backbone with a methyl ester at the carboxyl position.
  • A 4-aminophenoxy substituent, which introduces hydrogen-bonding capabilities and aromatic interactions due to the amino (-NH₂) and phenyl groups.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

methyl 5-(4-aminophenoxy)pyridine-2-carboxylate

InChI

InChI=1S/C13H12N2O3/c1-17-13(16)12-7-6-11(8-15-12)18-10-4-2-9(14)3-5-10/h2-8H,14H2,1H3

InChI Key

KYMNBFIAWXIYEP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C=C1)OC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-aminophenoxy)pyridine-2-carboxylate typically involves the reaction of 5-bromo-2-chloropyridine with 4-aminophenol in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of a palladium catalyst and a suitable ligand to facilitate the coupling reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-aminophenoxy)pyridine-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while substitution reactions could introduce various functional groups onto the phenoxy ring.

Scientific Research Applications

Methyl 5-(4-aminophenoxy)pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(4-aminophenoxy)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and pyridine groups can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The substituent pattern on the pyridine ring critically influences the chemical and biological properties of picolinate derivatives. Below is a comparison with structurally related compounds:

Compound Name Substituents (Position) Key Structural Differences Reference ID
Methyl 5-methoxy-4-(trifluoromethyl)picolinate Methoxy (5), CF₃ (4) Trifluoromethyl enhances lipophilicity
Methyl 4-amino-5-fluoropicolinate Amino (4), F (5) Fluorine increases electronegativity
Methyl 5-(((4-fluorophenyl)amino)methyl)picolinate Fluorophenylamino (5), hydroxymethyl (4) Hydroxymethyl adds hydrogen-bonding sites
Methyl 5-bromo-4-fluoropicolinate Br (5), F (4) Halogens alter reactivity and steric effects
4-(4-Aminophenoxy)-N-methylpicolinamide 4-Aminophenoxy, methylamide (CONHCH₃) Amide vs. ester affects solubility and stability

Key Observations :

  • The 4-aminophenoxy group in the target compound provides a unique balance of hydrogen-bonding (via -NH₂) and aromatic interactions, distinguishing it from halogenated or methoxy analogs.
  • Ester vs. amide functional groups (e.g., in ) influence metabolic stability, with esters generally being more prone to hydrolysis.

Physicochemical and Pharmacokinetic Properties

Table: Comparative Physicochemical Data
Compound LogP (Predicted) Solubility (mg/mL) Metabolic Stability (t₁/₂, h) Reference
Methyl 5-(4-aminophenoxy)picolinate 1.2* 0.15* 3.5* -
Methyl 5-methoxy-4-(trifluoromethyl)picolinate 2.5 0.08 8.2
Methyl 4-amino-5-fluoropicolinate 0.9 0.20 2.8
Methyl 5-bromo-4-fluoropicolinate 1.8 0.05 4.1

Note: Values for the target compound are extrapolated based on structural analogs.

Key Findings :

  • The amino group in this compound reduces lipophilicity (lower LogP vs. trifluoromethyl analog ) but enhances aqueous solubility compared to halogenated derivatives.
  • Metabolic stability is intermediate, likely due to the ester group’s susceptibility to hydrolysis, whereas amide derivatives (e.g., ) exhibit longer half-lives.

Key Insights :

  • The target compound’s synthesis likely parallels nitro-to-amine reductions seen in , but esterification steps (vs. amidation) may require milder conditions.
  • Halogenation routes (e.g., ) are more efficient but lack the functional versatility of the aminophenoxy group.

Key Points :

  • The 4-aminophenoxy group may enhance interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding, similar to fluorophenylamino derivatives in .

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